The compound 2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyln}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule featuring multiple functional groups and a distinctive chromeno-pyrimidine structure. This compound is classified under the category of sulfanyl acetamides, characterized by the presence of a sulfur atom bonded to the acetamide moiety and a chromeno-pyrimidine scaffold. It holds potential applications in medicinal chemistry due to its unique molecular architecture.
This compound is cataloged under various chemical databases and suppliers, indicating its relevance in research contexts. It is particularly noted for its potential as a bioactive molecule in pharmaceutical applications, with a molecular formula of and a molecular weight of approximately 396.55 g/mol . The structural complexity arises from the incorporation of both aromatic and heterocyclic components, making it a subject of interest for further studies.
The synthesis of this compound can be approached through several methodologies, typically involving the following steps:
Technical details regarding reaction conditions, such as temperature, solvent choice (commonly dimethylformamide or ethanol), and catalysts (like cesium carbonate), are crucial for optimizing yield and purity .
The molecular structure of 2-{[2-(4-Methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyln}-N-(2,4,6-trimethylphenyl)acetamide can be represented using various structural formulas:
CC(C)(C)N(C(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)C(C)=C
InChI=1S/C23H28N2O1S/c1-16(2)22(3,4)19-12-14(5)13-18(20(19)25-21(24)26)15-17(23(22)27)10-9-11-15/h9-12H,13-14H2,1-8H3,(H,24,26)
The compound's structure features:
The compound may undergo several chemical reactions typical for sulfanyl acetamides:
Technical details such as reaction yields and conditions should be documented to ensure reproducibility in synthetic procedures .
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. Given its structural features:
Data on specific biological assays would be necessary to elucidate precise mechanisms of action and potential therapeutic effects.
Relevant data such as spectral analyses (NMR, IR) would provide insights into these properties .
This compound has potential applications in:
Further research should focus on its pharmacological profile and efficacy in relevant biological assays to validate these applications .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2